molecular formula C12H11NO3 B2834268 N-(furan-2-ylmethyl)-2-hydroxybenzamide CAS No. 13156-92-8

N-(furan-2-ylmethyl)-2-hydroxybenzamide

Cat. No.: B2834268
CAS No.: 13156-92-8
M. Wt: 217.224
InChI Key: WWBUXXNYYBDQHB-UHFFFAOYSA-N
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Description

The core structure of N-(furan-2-ylmethyl)-2-hydroxybenzamide is built upon a salicylamide (B354443) (2-hydroxybenzamide) backbone, which is further functionalized at the amide nitrogen with a furfuryl group (furan-2-ylmethyl). This unique arrangement brings together the distinct chemical properties of an aromatic hydroxyl group, an amide linkage, and a five-membered heterocyclic furan (B31954) ring.

Physicochemical Properties of a Related Analog: N-(furan-2-ylmethyl)-2-hydroxy-5-methylbenzamide

Property Value
Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol chemicalbook.com
Synonyms N-furfuryl-2-hydroxy-5-methylbenzamide

Note: Data for a close structural analog is presented due to limited availability for the title compound.

Both benzamide (B126) and furan scaffolds are considered "privileged structures" in medicinal chemistry due to their recurrence in a multitude of biologically active compounds.

The benzamide scaffold is a fundamental component in a wide array of pharmaceuticals. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The amide group is a key structural feature that can participate in hydrogen bonding, a crucial interaction for binding to biological targets like enzymes and receptors. The aromatic ring of the benzamide can be readily substituted to modulate the electronic and steric properties of the molecule, thereby fine-tuning its biological activity.

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, which is a common motif in numerous pharmacologically active compounds. nih.gov The furan scaffold is valued for its ability to act as a bioisostere for other aromatic rings, such as phenyl or thiophene, offering modified electronic and steric properties that can enhance metabolic stability and drug-receptor interactions. nih.gov Furan derivatives have demonstrated a wide range of biological effects, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. nih.govijabbr.com The electron-rich nature of the furan ring allows it to engage in various electronic interactions with biomolecules, facilitating strong binding to biological targets. nih.gov

The combination of the benzamide and furan scaffolds into the this compound moiety creates a molecule with significant potential for contemporary organic and medicinal chemistry research. The presence of both hydrogen bond donors (the hydroxyl and amide N-H groups) and acceptors (the carbonyl and hydroxyl oxygens, and the furan oxygen) suggests a high potential for specific interactions with biological macromolecules.

While direct research on the biological activities of this compound is not extensively documented in publicly available literature, studies on closely related structures provide insight into its potential significance. For instance, a similar compound, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, which shares the furan and 2-hydroxybenzoyl components but has a hydrazone linker, has been synthesized and evaluated for its cytotoxic activity against human cancer cell lines. nih.gov This research demonstrated that the compound exhibits notable in vitro anticancer activity. nih.gov

In Vitro Cytotoxic Activity of a Structurally Related Compound: N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide

Cell Line IC50 (µM)
HePG-2 (Liver Cancer) 2.50
HCT-116 (Colon Cancer) 3.16

Source: Data from a study on a related compound with a hydrazone linker. nih.gov

The structural features of this compound, particularly the salicylamide portion, are also found in compounds investigated for their potential antiviral activities, such as against the Hepatitis B virus (HBV). nih.gov The ability to modify both the benzamide and furan rings allows for the creation of a library of derivatives, which is a common strategy in drug discovery to optimize activity and selectivity. The synthesis of such derivatives could involve variations in the substituents on the aromatic ring or modifications of the furan moiety. This synthetic tractability, combined with the promising biological activities of its constituent scaffolds and related molecules, positions this compound as a molecule of interest for further investigation in the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-11-6-2-1-5-10(11)12(15)13-8-9-4-3-7-16-9/h1-7,14H,8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBUXXNYYBDQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330755
Record name N-(furan-2-ylmethyl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203817
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13156-92-8
Record name N-(furan-2-ylmethyl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Coordination Chemistry of N Furan 2 Ylmethyl 2 Hydroxybenzamide Analogues

Ligand Design and Chelation Properties of N-(furan-2-ylmethyl)-2-hydroxybenzamide Derivatives

The design of ligands based on the this compound scaffold allows for the systematic study of how structural modifications influence their coordination behavior with various metal ions. These ligands possess multiple potential donor atoms, leading to a range of coordination modes and complex geometries.

This compound and its derivatives are versatile ligands that typically coordinate to metal ions through nitrogen and oxygen atoms. The specific donor atoms involved in chelation can vary depending on the ligand's structure and the reaction conditions.

Amide and Hydroxyl Groups: The core structure contains a phenolic hydroxyl group and an amide group. The deprotonated phenolic oxygen is a hard donor, readily coordinating to a variety of metal ions. The amide group offers both a nitrogen and an oxygen atom as potential coordination sites. While the amide oxygen is generally a better donor than the amide nitrogen, the nitrogen can also be involved in coordination, particularly in deprotonated states.

Furan (B31954) Ring: The furan moiety introduces an additional potential coordination site through its oxygen atom. However, coordination through the furan oxygen is less common compared to the amide and hydroxyl groups, as the latter form more stable chelate rings. Studies on related ligands have shown that metal coordination often preferentially occurs at the Schiff-base imine nitrogen atoms rather than the furan ring's oxygen. koreascience.kr

Substituent Effects: Modifications to the basic this compound structure can introduce other donor atoms or alter the electronic properties of the existing ones, thereby influencing the coordination behavior. For instance, the introduction of additional nitrogen or oxygen-containing functional groups can lead to ligands with higher denticity.

In many salicylamide-type ligands, chelation occurs through the carbonyl and deprotonated hydroxyl oxygen atoms, forming a stable six-membered ring with the metal ion. researchgate.net However, in analogues like N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, coordination has been observed to occur through the azomethine nitrogen and the deprotonated enolized carbonyl oxygen. dntb.gov.uaresearchgate.netnih.gov This highlights the nuanced role of the specific functional groups present in the ligand.

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. This compound derivatives can act as bidentate or tridentate ligands, and in some cases, even higher denticities are possible with further functionalization.

Bidentate Coordination: A common coordination mode involves the ligand acting as a bidentate chelator. In the case of N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, a related Schiff base, the ligand behaves as a mononegative bidentate ligand, coordinating through the azomethine nitrogen and the enolized carbonyl oxygen. dntb.gov.uaresearchgate.netnih.gov This type of coordination is prevalent in many Schiff base metal complexes.

Tridentate Coordination: Some derivatives are designed to be tridentate, offering three donor atoms for coordination. For example, a Schiff base derived from (E)-N'-{(2-hydroxynaphthalen-1-yl) methylene} Furan-2-carbohydrazide acts as a monobasic tridentate ligand with ONO donor atoms. researchgate.net

Bridging Coordination: In some instances, these ligands can act as bridging ligands, connecting two or more metal centers. This is often observed in polynuclear complexes. For example, in a dimeric copper(II) complex with a salicylate (B1505791) ligand, the phenolate (B1203915) oxygen atom acts as a bridge between the two copper ions. mdpi.com

The formation of stable five- or six-membered chelate rings is a driving force in the coordination of these ligands, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting complexes. libretexts.org

Synthesis and Characterization of Metal Complexes with this compound-Related Ligands

The synthesis of metal complexes with these ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

The stoichiometry of the resulting metal complexes is a critical aspect of their characterization and is influenced by factors such as the denticity of the ligand, the coordination number of the metal ion, and the reaction conditions.

1:1 Metal-to-Ligand Ratio: In many cases, a 1:1 stoichiometry is observed, particularly with tridentate ligands and metal ions that favor a coordination number of four or six, where solvent molecules or other small ligands can complete the coordination sphere.

1:2 Metal-to-Ligand Ratio: A 1:2 metal-to-ligand ratio is also common, especially with bidentate ligands. For instance, complexes of Cu(II), Co(II), Ni(II), and Zn(II) with N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide have been reported to have a 1:2 (M:L) stoichiometry. dntb.gov.uaresearchgate.netnih.gov Similarly, a 1:2 metal-to-ligand ratio was found for chelates of divalent metal ions with a derivative of 4-amino salicylic (B10762653) acid and a furan-containing moiety. raijmr.com

The stoichiometry is typically determined through elemental analysis, mass spectrometry, and sometimes by single-crystal X-ray diffraction.

Table 1: Stoichiometry of Metal Complexes with this compound Analogues

Ligand Metal Ion Stoichiometry (M:L) Reference
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide Cu(II), Co(II), Ni(II), Zn(II) 1:2 dntb.gov.uaresearchgate.netnih.gov

Spectroscopic techniques are indispensable for elucidating the structure of metal complexes and understanding the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination sites of the ligand. Changes in the vibrational frequencies of functional groups upon complexation provide direct evidence of their involvement in bonding.

Key IR Spectral Features:

A shift in the ν(C=O) (carbonyl) stretching frequency to a lower wavenumber upon complexation is indicative of coordination through the carbonyl oxygen. nih.gov

The disappearance or shift of the ν(O-H) (hydroxyl) band suggests deprotonation and coordination of the phenolic oxygen.

Changes in the ν(C=N) (azomethine) stretching frequency in Schiff base derivatives confirm the involvement of the azomethine nitrogen in coordination. koreascience.kr

The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) provides detailed information about the structure of the ligand and how it changes upon complexation.

Key NMR Spectral Features:

The disappearance of the proton resonance of the phenolic hydroxyl group in ¹H NMR spectra is a clear indication of its deprotonation and coordination to the metal ion.

Shifts in the chemical shifts of protons and carbons near the coordination sites provide further evidence of complex formation. For instance, an upfield shift of the proton adjacent to the coordinating carboxylate group has been observed in some complexes. mdpi.com

For diamagnetic complexes, NMR can provide detailed structural information in solution.

Table 2: Key Spectroscopic Data for Metal Complexes

Spectroscopic Technique Key Observation Interpretation Reference
Infrared (IR) Shift of ν(C=O) to lower wavenumber Coordination of carbonyl oxygen nih.gov
Infrared (IR) Disappearance/shift of ν(O-H) Deprotonation and coordination of hydroxyl oxygen researchgate.net
Infrared (IR) Shift in ν(C=N) Coordination of azomethine nitrogen koreascience.kr
¹H NMR Disappearance of phenolic -OH proton signal Deprotonation and coordination researchgate.net

Stability and Structural Aspects of this compound Metal Chelates

The stability and structure of metal chelates are fundamental to their potential applications. These properties are governed by the nature of the metal ion and the ligand.

The formation of chelate rings, typically five or six-membered, significantly enhances the thermodynamic stability of the complexes compared to analogous complexes with monodentate ligands. libretexts.org This "chelate effect" is a primary reason for the strong binding affinity of these ligands for metal ions.

The geometry of the metal complexes can vary widely, including tetrahedral, square planar, and octahedral configurations, depending on the coordination number of the metal ion and the steric and electronic properties of the ligand. For instance, octahedral geometries have been proposed for Ni(II) and Cu(II) complexes with a furan-containing ligand, where two water molecules complete the coordination sphere. raijmr.com The specific coordination environment is often definitively determined by single-crystal X-ray diffraction.

Influence of Metal Complexation on Electronic Configuration of the Ligand

The coordination of a metal ion to this compound and its analogues induces significant perturbations in the electronic configuration of the ligand. This influence is a consequence of the donation of electron density from the ligand's donor atoms to the metal center and the potential for back-bonding from the metal to the ligand's π-system. These electronic rearrangements can be observed and quantified through various spectroscopic techniques and theoretical calculations, which reveal changes in molecular orbitals, electron density distribution, and electronic transition energies.

Detailed analysis of closely related analogues, such as N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, provides valuable insights into these electronic effects. Upon complexation with transition metal ions like Cu(II), Co(II), Ni(II), and Zn(II), distinct shifts in the absorption bands of the electronic spectra are observed. researchgate.netdntb.gov.uanih.gov These shifts are indicative of the alteration of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the ligand.

The electronic absorption spectra of these complexes typically exhibit bands corresponding to intra-ligand π-π* and n-π* transitions, as well as ligand-to-metal charge transfer (LMCT) transitions. The positions and intensities of these bands are sensitive to the nature of the metal ion and the coordination geometry. For example, the electronic spectra of Hg(II) complexes with related Schiff base ligands derived from furan-2-ylmethylamine show intra-ligand π-π* transitions in the 200-250 nm range. xisdxjxsu.asia

Nuclear Magnetic Resonance (NMR) spectroscopy also provides evidence of the electronic redistribution upon metal complexation. The chemical shifts of protons and carbons in the ligand are altered upon coordination to a metal ion. These changes are a result of the modification of the electron density around the nuclei. In diamagnetic complexes, such as those with Zn(II), the changes in chemical shifts can be directly attributed to the coordination-induced electronic effects.

The table below summarizes the key findings from spectroscopic and theoretical studies on an analogue, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, and its metal complexes, illustrating the influence of metal complexation on the ligand's electronic configuration.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Key Spectroscopic Observations
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (Ligand)-6.02-1.854.17UV-Vis bands corresponding to π-π* and n-π* transitions.
Ni(II) Complex-5.78-2.543.24Red shift in intra-ligand transition bands and appearance of d-d transition bands. researchgate.netdntb.gov.uanih.gov
Cu(II) Complex-5.71-2.673.04Broad d-d transition band characteristic of distorted octahedral geometry. researchgate.netdntb.gov.uanih.gov
Co(II) Complex-5.69-2.513.18Appearance of multiple bands in the visible region assigned to d-d transitions. researchgate.netdntb.gov.uanih.gov
Zn(II) Complex-5.87-1.993.88Shifts in NMR signals compared to the free ligand, indicating coordination. researchgate.netdntb.gov.uanih.gov

The data clearly demonstrates that metal complexation leads to a stabilization of the LUMO and, in most cases, a destabilization of the HOMO of the ligand framework. This results in a smaller HOMO-LUMO gap in the complexes compared to the free ligand, which is consistent with the observed red shifts in the electronic absorption spectra. researchgate.netdntb.gov.uanih.gov This reduction in the energy gap signifies that the complexes are more prone to electronic excitation than the free ligand.

In essence, the coordination of a metal ion to this compound analogues significantly modulates their electronic properties. This modulation is fundamental to understanding the reactivity, stability, and potential applications of these metal complexes in various fields. The interplay between the ligand's inherent electronic structure and the nature of the coordinated metal ion allows for the fine-tuning of the electronic configuration of the resulting complex.

Theoretical and Computational Investigations of N Furan 2 Ylmethyl 2 Hydroxybenzamide and Its Analogues

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, molecular stability, and sites of reactivity, which are crucial for predicting how a molecule will interact with biological targets.

Density Functional Theory (DFT) Calculations on N-(furan-2-ylmethyl)-2-hydroxybenzamide Systems

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For molecules like this compound and its analogues, DFT calculations are employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. scispace.com

In a typical study, the geometry of the molecule is optimized to find its most stable conformation (lowest energy state). This is often performed using a specific functional, such as B3LYP, paired with a basis set like 6-31G(d,p) or 6-311+G(d,p). scispace.commdpi.com For the related compound, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, DFT calculations have been used to confirm its existence in the keto form in its free state. dntb.gov.uanih.gov Such calculations on this compound would similarly predict its stable tautomeric and conformational states.

Furthermore, DFT is used to calculate parameters that describe the molecule's reactivity. For instance, an analysis of furan (B31954) derivatives using DFT revealed that the furan ring has a high tendency to donate electrons, making it a nucleophilic electron donor that can interact with electrophilic species. mdpi.com This is a key insight into how the furan moiety in this compound might behave in chemical and biological interactions. The calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for potential intermolecular interactions.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Related Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more reactive. irjweb.com This gap is often used to explain intramolecular charge transfer within a molecule. nih.gov

Studies on analogues provide insight into the expected FMO properties of this compound. For example, DFT calculations on N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide showed how its HOMO-LUMO energies and energy gap relate to its reactivity. dntb.gov.uanih.gov From these energies, several global reactivity descriptors can be calculated, as shown in the table below.

ParameterFormulaDescription
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (I)-EHOMOThe energy required to remove an electron.
Electron Affinity (A)-ELUMOThe energy released when an electron is added.
Absolute Electronegativity (χ)(I + A) / 2Describes the ability of a molecule to attract electrons.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution. Hard molecules have a large energy gap.
Chemical Softness (S)1 / ηThe reciprocal of hardness; soft molecules are more reactive.
Electrophilicity Index (ω)χ2 / (2η)Measures the propensity of a species to accept electrons.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is vital for predicting the activity of new, unsynthesized molecules.

Development and Validation of QSAR Models

The development of a robust QSAR model is a systematic process that involves several key stages. researchgate.net First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. For this compound derivatives, this would involve synthesizing a library of related compounds and testing their activity in a relevant biological assay. scispace.com

Next, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric parameters). The dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. researchgate.net

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create the mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). researchgate.net

Validation is a critical step to ensure the model is statistically significant and predictive. researchgate.net Internal validation techniques, like leave-one-out cross-validation (q²), are used to assess the model's robustness. External validation, which involves predicting the activity of the test set compounds, is crucial to confirm the model's ability to predict the activity of new molecules. A high predicted R² value (R²pred) for the test set is indicative of a reliable QSAR model. mdpi.com

Identification of Physicochemical Descriptors Correlated with Biological Activity

The final QSAR model highlights the specific physicochemical descriptors that have the most significant impact on the biological activity of the compounds. nih.gov These descriptors provide valuable insights into the mechanism of action and guide the structural modifications needed to enhance activity.

For a class of compounds like furan and salicylamide (B354443) derivatives, several types of descriptors are often found to be important: ijabbr.comresearchgate.net

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and HOMO/LUMO energies. They can indicate the importance of electrostatic or hydrogen bonding interactions with a biological target.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and ovality. mdpi.com They can highlight whether bulky or specific-shaped substituents are favorable or unfavorable for activity.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity. It indicates how the compound will partition between aqueous and lipid environments, which is crucial for membrane permeability and reaching the target site.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

For furan derivatives, the electron-rich nature of the furan ring often plays a significant role in biological interactions. ijabbr.com A QSAR model for this compound derivatives would likely identify descriptors that quantify the electronic properties of the furan and benzamide (B126) moieties, as well as steric and hydrophobic features of various substituents.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme. ajchem-a.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves preparing 3D structures of both the ligand (e.g., this compound) and the target protein. The ligand is then placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity, often expressed as a docking score in kcal/mol. jbcpm.com Lower scores typically indicate a more favorable binding interaction. jbcpm.com

Docking studies on benzamide and furan derivatives have been used to predict their binding modes and interactions with various protein targets. mdpi.comnih.gov The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the receptor's active site. mdpi.com This information is invaluable for understanding the structural basis of activity and for designing modifications to the ligand to improve binding affinity.

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-receptor complex over time. ajchem-a.com An MD simulation calculates the motion of atoms in the system, providing a dynamic view of the binding interactions and helping to validate the stability of the docked pose.

CompoundTarget ProteinDocking Score (kcal/mol)Interacting ResiduesInteraction Type
This compoundExample Target 1 (e.g., Kinase)-8.5ASP 145, LYS 33, PHE 80H-Bond, H-Bond, Pi-Pi Stacking
Analogue A (with -Cl)Example Target 1 (e.g., Kinase)-9.1ASP 145, LYS 33, TYR 82H-Bond, H-Bond, Hydrophobic
Analogue B (with -OCH3)Example Target 1 (e.g., Kinase)-8.2ASP 145, GLN 78H-Bond, H-Bond
This compoundExample Target 2 (e.g., Protease)-7.9HIS 41, GLY 143, CYS 145H-Bond, H-Bond, Hydrophobic
Analogue C (with -CH3)Example Target 2 (e.g., Protease)-8.3HIS 41, GLY 143, MET 165H-Bond, H-Bond, Hydrophobic

This table contains hypothetical data for illustrative purposes.

Prediction of Ligand-Target Interactions and Binding Affinities

In the absence of specific studies on this compound, it is not possible to provide a data table of its predicted binding affinities against any biological targets. A typical study would present data similar to the hypothetical table below, showcasing the binding energies of the compound and its analogues against a specific protein target.

Hypothetical Data Table: Predicted Binding Affinities of this compound and Analogues against a Kinase Target

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compoundKinase X-8.5Lys72, Glu91, Leu148
Analogue 1 (4-chloro substitution)Kinase X-9.2Lys72, Glu91, Met147, Leu148
Analogue 2 (5-methyl substitution)Kinase X-8.1Lys72, Leu148

Detailed research findings would typically elaborate on the specific interactions observed in the docking simulations. For instance, the 2-hydroxy group of the salicylamide moiety might be predicted to form a crucial hydrogen bond with a specific amino acid in the active site, while the furan ring could be involved in hydrophobic interactions with a nonpolar pocket of the protein. The binding affinity values would be used to compare the potential potency of different analogues, with more negative values indicating a stronger predicted interaction.

Conformational Analysis within Biological Receptor Sites

Similarly, without specific computational studies, a detailed description of the conformational changes of this compound upon binding to a receptor cannot be provided. A conformational analysis would typically investigate the torsional angles of the rotatable bonds within the molecule to understand its flexibility and how it adapts to the shape and chemical environment of the receptor's active site.

Research findings would describe the preferred conformation of the molecule when bound to the target. For example, the dihedral angle between the furan ring and the benzamide group might be a critical determinant of binding. The analysis might reveal that the molecule adopts a more planar or a more twisted conformation in the bound state compared to its unbound state in solution. Such findings are instrumental in understanding the structure-activity relationship (SAR) and in designing new analogues with improved binding properties by rigidifying the molecule in its bioactive conformation.

Structure Activity Relationship Sar Studies of N Furan 2 Ylmethyl 2 Hydroxybenzamide Derivatives

Impact of Substitutions on the Furan (B31954) Moiety on Biological Activity

The furan ring is a common motif in many biologically active compounds and its substitution pattern can significantly influence pharmacological activity. orientjchem.org In analogues structurally related to N-(furan-2-ylmethyl)-2-hydroxybenzamide, the furan moiety has been shown to be a critical component for activity. nih.gov Studies on related indazole derivatives have indicated that replacing the furan ring with other heterocycles, such as isoxazole (B147169) or thiazole, leads to a complete loss of inhibitory activity, highlighting the furan's essential role. nih.gov

Modifications to substituents on the furan ring itself have yielded key SAR insights. For instance, in compounds where the furan ring is substituted at the 5-position, the nature of the substituent is a determining factor for potency. Conversion of a 5-hydroxymethyl group to an ester was found to only slightly diminish activity, whereas its replacement with amino or diethylamino groups led to a significant reduction in biological effect. nih.gov Conversely, in other series of furan derivatives, the introduction of tryptamine (B22526) and acyl ether groups was found to increase anticancer activities. orientjchem.org This suggests that while the furan ring is essential, the type of substituent it bears allows for the fine-tuning of the compound's biological profile.

Table 1: Effect of Substitutions at the 5-Position of the Furan Ring in Analogous Compounds

Substituent at 5-PositionObserved Impact on ActivityReference
-CH₂OH (Hydroxymethyl)Baseline Activity nih.gov
-CH₂-EsterSlightly reduced activity nih.gov
-CH₂-NH₂ (Amino)Significantly reduced activity nih.gov
-CH₂-N(CH₂CH₃)₂ (Diethylamino)Significantly reduced activity nih.gov
Acyl EtherIncreased anticancer activity orientjchem.org

Effects of Modifications to the 2-Hydroxybenzamide Core on Activity Profiles

The 2-hydroxybenzamide (salicylamide) core is a well-established pharmacophore known for a wide range of biological activities. researchgate.netresearchgate.net Modifications to this part of the molecule, particularly substitutions on the benzene (B151609) ring, can drastically alter activity. The phenolic hydroxyl group and the amide functionality are often key interaction points with biological targets.

SAR studies on various salicylanilide (B1680751) derivatives have demonstrated that the type and position of substituents on the aromatic ring are critical. For example, in a series of N-chlorophenyl-2-hydroxybenzamide derivatives, compounds with a chlorine atom at the ortho-position of the N-phenyl ring showed greater antibacterial activity than those with the chlorine at the para-position. researchgate.net This highlights that steric and electronic effects, governed by the substituent's location, play a crucial role in modulating the biological response. The introduction of a bromine atom at the 5-position of the 2-hydroxybenzamide ring has also been explored as a strategy to potentially enhance biological activity in related salicylamide (B354443) derivatives. researchgate.net

Table 2: Influence of Substitutions on the N-Aryl-2-hydroxybenzamide Core on Antibacterial Activity

Compound SeriesSubstitution PatternRelative ActivityReference
N-(chlorophenyl)-2-hydroxybenzamide2-chloro substitutionMore Active researchgate.net
N-(chlorophenyl)-2-hydroxybenzamide4-chloro substitutionLess Active researchgate.net

Influence of Linker Region Modifications on SAR

The amide group in this compound serves as a crucial linker, connecting the furan-ylmethyl portion to the 2-hydroxybenzamide core. This linker is not merely a spacer; its conformational rigidity and hydrogen bonding capacity are often vital for proper orientation within a biological target's binding site.

Studies on analogous molecules have shown that modifications to this linker can have profound effects on activity. For example, the bioisosteric replacement of an amide linker with a triazole ring in one series of compounds led to a loss of inhibitory function, suggesting the specific properties of the amide bond are indispensable. nih.gov In a different class of furan-containing compounds, a thiourea (B124793) linker was found to be essential, forming critical hydrogen bonds with the target protein. nih.gov The removal or replacement of this thiourea linker resulted in a complete loss of inhibitory ability. nih.gov In another study, an amide linkage was found to reduce cytotoxic activity when compared directly to an amine linkage in a series of furan derivatives. orientjchem.org These findings collectively underscore the functional importance of the linker's structure, indicating that its ability to act as a hydrogen bond donor and acceptor, as well as to maintain a specific conformational preference, is key to the molecule's biological activity.

Rational Design Principles for Novel this compound Analogues Based on SAR Data

The accumulated SAR data provides a clear framework for the rational design of new, potentially more potent this compound analogues. Several key principles can be derived from the studies of this and structurally related compound classes.

First, the furan ring appears to be an indispensable feature for activity, and its replacement is likely to be detrimental. nih.gov However, the introduction of small, non-basic substituents at the 5-position of the furan, such as esters or small ethers, may be a viable strategy for modulating potency and pharmacokinetic properties. orientjchem.orgnih.gov

Second, the 2-hydroxybenzamide moiety is a critical pharmacophore. The 2-hydroxy group is likely a primary binding determinant, and its removal would predictably lead to inactive compounds. The aromatic ring of the benzamide (B126) is a prime site for substitution to enhance activity. Based on related salicylanilides, introducing small electron-withdrawing groups, such as halogens, could be beneficial, with the position of substitution being a critical parameter to optimize. researchgate.netresearchgate.net

Third, the integrity of the amide linker is paramount. Its role as a hydrogen bond donor and acceptor suggests that it should be conserved. Bioisosteric replacements like triazoles have proven unsuccessful in related systems, indicating that the specific geometry and electronic nature of the amide bond are crucial for maintaining the active conformation. nih.gov

Finally, increasing the molecular size and occupying more space in a target's binding pocket has been a successful strategy for improving potency in some furan-based inhibitors. nih.gov Therefore, designing larger analogues by adding substituted aryl groups to either the furan or benzamide core, while respecting the other SAR principles, could lead to compounds with significantly improved biological activity.

In Vitro Biological Activity Profiles of N Furan 2 Ylmethyl 2 Hydroxybenzamide and Its Analogues

In Vitro Cytotoxic and Anticancer Activity Investigations

The furan (B31954) nucleus is recognized as a pharmacologically important entity, and its derivatives have demonstrated promising anticancer activity. nih.gov The exploration of N-(furan-2-ylmethyl)-2-hydroxybenzamide and related structures has yielded significant data on their potential as cytotoxic agents against various cancer cell lines.

Research into analogues of this compound has demonstrated notable cytotoxic effects. For instance, the closely related compound N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H₂L) was evaluated for its in vitro cytotoxic activity against human hepatocellular carcinoma (HepG-2) and human colon cancer (HCT-116) cell lines. researchgate.netnih.gov The study revealed that this ligand exhibited potent activity against both cell lines. nih.gov

In a broader context, various furan derivatives have been synthesized and assessed for their anticancer potential. nih.govmdpi.com Studies show that furan-2-carboxamide molecules can exhibit powerful antiproliferative activity against a panel of cancer cell lines. nih.gov For example, certain furan-based thiosemicarbazides and 1,2,4-triazoles have been tested against the cervical (HeLa) cancer cell line, with some showing high antiproliferative activity. researchgate.net Another study on carbamothioyl-furan-2-carboxamide derivatives reported significant anticancer activity against HepG2, Huh-7, and MCF-7 human cancer cell lines. nih.gov These findings underscore the potential of the furan scaffold in developing novel anticancer agents. ijabbr.comresearchgate.net

In Vitro Cytotoxicity of N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (Analogue)
Cell LineCompoundIC₅₀ (µM)Reference
HepG-2 (Hepatocellular Carcinoma)N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazideData indicates higher potency than its metal complexes researchgate.netnih.gov
HCT-116 (Colon Carcinoma)N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazideData indicates higher potency than its metal complexes researchgate.netnih.gov

Understanding the mechanism of action is crucial for drug development. While specific mechanistic studies on this compound are limited, research on analogous compounds provides valuable insights. For other furan-based anticancer derivatives, mechanistic studies have pointed towards the induction of apoptosis. nih.gov Cellular assays, including DNA flow cytometry, have shown that such compounds can cause cell cycle disruption, often at the G2/M phase. nih.gov

Further investigations into the apoptotic pathway have revealed that these compounds can induce the intrinsic mitochondrial mechanism of apoptosis. nih.gov This is often verified by ELISA experiments that show a significant increase in the levels of pro-apoptotic proteins like p53 and Bax, coupled with a decrease in the level of the anti-apoptotic protein Bcl-2. nih.gov The accumulation of cells in the pre-G1 phase and positive annexin (B1180172) V/PI staining are further indicators that cell death occurs via an apoptotic cascade. nih.govmdpi.com Some studies on different classes of anticancer agents suggest that mechanisms could also involve the formation of covalent adducts with DNA or the generation of DNA-protein crosslinks. nih.gov

In Vitro Antioxidant and Antiradical Properties

Many furan derivatives have been reported to possess antioxidant activities. nih.gov This activity is often linked to their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress, which is implicated in numerous diseases.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant capacity of chemical compounds. mdpi.comresearchgate.netnih.gov This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, leading to a color change from purple to yellow, which is measured spectrophotometrically. nih.govtums.ac.ir

Studies on various natural and synthetic furan derivatives have demonstrated their potential as effective radical scavengers. nih.gov For example, furan fatty acids have been shown to scavenge hydroxyl radicals. nih.gov The antioxidant activity of these compounds is often attributed to the electron transferability of the furan ring. nih.gov The presence of a hydroxyl group on the benzamide (B126) portion of this compound also suggests a potential for significant radical scavenging activity, as phenolic hydroxyl groups are known to be excellent hydrogen donors.

The ability of a compound to chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), is an important antioxidant mechanism. These metal ions can catalyze the formation of highly reactive oxygen species (ROS) through Fenton-like reactions. Metal chelating agents can stabilize these metals in an inactive form, preventing the generation of free radicals.

In Vitro Anti-inflammatory and Anti-arthritic Activity Assessments

Inflammation is a key pathological feature of many chronic diseases, including arthritis. Furan derivatives and salicylanilides have been investigated for their anti-inflammatory and anti-arthritic potential. ijabbr.comnih.govnih.gov

The in vitro anti-inflammatory activity of compounds can be assessed using various methods, including the inhibition of protein denaturation and the inhibition of key inflammatory enzymes like cyclooxygenases (COX). nih.govnih.gov The denaturation of proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis. nih.gov Salicylanilide (B1680751) derivatives have demonstrated the ability to inhibit protein denaturation, suggesting a mechanism for their anti-inflammatory effects. nih.gov

Furthermore, the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, is a primary target for anti-inflammatory drugs. nih.gov Several furan-containing compounds have been identified as potent and selective COX-2 inhibitors. researchgate.net The structural features of this compound, combining a furan ring with a salicylamide (B354443) core, suggest it may also act as a COX inhibitor, thereby exerting anti-inflammatory effects. In vitro anti-arthritic activity is often evaluated by these same assays, as the mechanisms underlying inflammation are central to the pathology of arthritis. nih.govmdpi.com

Inhibition of Inflammatory Mediators and Pathways

The anti-inflammatory potential of furan and benzamide derivatives has been investigated through their ability to modulate key inflammatory pathways. Natural derivatives of benzofuran, for instance, have been shown to significantly inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov One of the most potent compounds in a study, ailanthoidol, demonstrated notable inhibition of NO production at a concentration of 10 µM. nih.gov

The 5-lipoxygenase (5-LOX) enzyme is a critical component in the biosynthesis of pro-inflammatory leukotrienes. biorxiv.org Consequently, it is a significant target for anti-inflammatory drug development. biorxiv.org Research into various chemical scaffolds has identified inhibitors of this enzyme. While specific data on this compound is not detailed, the broader class of compounds with similar structural motifs is known to interact with such pathways. The anti-inflammatory properties of natural furan fatty acids are often linked to the antioxidant capability of the furan ring, which can interact with peroxyl radicals. nih.gov

Modulation of Protein Denaturation and Related Processes

Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation in vitro can be an indicator of its potential anti-inflammatory activity. This process is relevant as denatured proteins can trigger autoimmune responses. While specific studies on the modulation of protein denaturation by this compound were not found in the reviewed literature, this remains an important area for future investigation to fully characterize its anti-inflammatory profile.

In Vitro Antimicrobial Efficacy

Analogues of this compound have demonstrated a varied spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. ijabbr.com For instance, certain 2,4-disubstituted furan derivatives have shown superior activity, particularly against Escherichia coli and Proteus vulgaris. ijabbr.com Similarly, a series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides were assessed for their bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One of the most potent compounds in this series, 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide, exhibited a rapid, concentration-dependent bactericidal effect against an MRSA strain, with a significant reduction in bacterial count observed within 4 to 8 hours. nih.gov

Other studies on carbamothioyl-furan-2-carboxamide derivatives also reported notable antibacterial action. A compound from this series showed activity against E. coli, S. aureus, and B. cereus with Minimum Inhibitory Concentration (MIC) values of 280, 265, and 230 µg/mL, respectively. mdpi.com

Compound Analogue ClassBacterial StrainActivity MeasurementResultSource
Carbamothioyl-furan-2-carboxamide derivativeE. coliMIC280 µg/mL mdpi.com
Carbamothioyl-furan-2-carboxamide derivativeS. aureusMIC265 µg/mL mdpi.com
Carbamothioyl-furan-2-carboxamide derivativeB. cereusMIC230 µg/mL mdpi.com
3-aryl-3(furan-2-yl) propanoic acid derivativeE. coliMIC64 µg/mL ijabbr.com
Methyl-5-(hydroxymethyl)-2-furan carboxylateS. aureusMIC500 µg/mL orientjchem.org
Methyl-5-(hydroxymethyl)-2-furan carboxylateB. cereusMIC500 µg/mL orientjchem.org

The antifungal properties of this compound analogues have been evaluated against a range of fungal pathogens. In a study of novel benzamide derivatives containing a triazole moiety, several compounds exhibited good activity against six tested phytopathogenic fungi at a concentration of 50 µg/mL. nih.gov For example, compound 6h from the series showed excellent activity against Alternaria alternata with a median effective concentration (EC50) value of 1.77 µg/mL, which was superior to the commercial fungicide myclobutanil. nih.gov Another compound, 6k, demonstrated the broadest antifungal spectrum with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. nih.gov

Furthermore, carbamothioyl-furan-2-carboxamide derivatives showed more prominent antifungal than antibacterial activity, with several compounds exhibiting significant inhibition zones (12–19 mm) and MIC values between 120.7–190 µg/mL against various fungal strains. mdpi.com Nitrofuran derivatives have also been identified as potent antifungal agents, with some compounds showing MIC values as low as 3.9 µg/mL against Candida and Cryptococcus neoformans strains. nih.gov

Compound Analogue ClassFungal StrainActivity MeasurementResultSource
N-butyl]benzamide derivative (6h)Alternaria alternataEC501.77 µg/mL nih.gov
N-butyl]benzamide derivative (6k)Various phytopathogenic fungiEC500.98 - 6.71 µg/mL nih.gov
Carbamothioyl-furan-2-carboxamide derivativesVarious fungal strainsMIC120.7 - 190 µg/mL mdpi.com
Nitrofuran derivative (1)Candida and C. neoformansMIC903.9 µg/mL nih.gov
Nitrofuran derivative (5)Candida and C. neoformansMIC903.9 µg/mL nih.gov

In Vitro Antiviral Activity Studies (e.g., SARS-CoV-2 Main Protease Inhibition)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a highly conserved enzyme essential for viral replication, making it an attractive target for antiviral drug development. nih.govresearchgate.net A series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were identified as novel inhibitors of SARS-CoV-2 Mpro. nih.gov Through screening and similarity searches, compound F8–S43 was identified with an enzymatic half-maximal inhibitory concentration (IC50) value of 10.76 μM. nih.govnih.gov Further structural optimization led to the discovery of compounds F8–B6 and F8–B22, which showed improved potency with IC50 values of 1.57 μM and 1.55 μM, respectively. nih.govnih.gov Enzymatic kinetic assays revealed that F8–B6 acts as a reversible covalent inhibitor of the Mpro enzyme. nih.gov

CompoundTargetActivity MeasurementResult (µM)Source
F8SARS-CoV-2 MproIC5021.28 nih.gov
F8–S43SARS-CoV-2 MproIC5010.76 nih.govnih.gov
F8–B6SARS-CoV-2 MproIC501.57 nih.govnih.gov
F8–B22SARS-CoV-2 MproIC501.55 nih.govnih.gov

Other Investigated In Vitro Biological Activities of this compound Analogues

Beyond antimicrobial and antiviral applications, furan and benzamide analogues have been evaluated for other biological activities, most notably for their cytotoxic effects against various cancer cell lines. researchgate.netnih.gov A study on N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes investigated their in vitro cytotoxic activity against HePG-2 (liver cancer) and HCT-116 (colon cancer) cell lines, finding that the ligand itself was more potent than its metal complexes. researchgate.net

A novel series of furan-based compounds was tested against the MCF-7 breast cancer cell line. nih.gov Compounds 4 and 7 from this series exhibited significant anticancer activity with IC50 values of 4.06 µM and 2.96 µM, respectively. nih.gov Similarly, carbamothioyl-furan-2-carboxamide derivatives were evaluated against HepG2, Huh-7 (liver cancer), and MCF-7 cell lines, with one p-tolyl derivative showing the highest activity against hepatocellular carcinoma, resulting in a cell viability of 33.29% at a 20 μg/mL concentration. mdpi.comnih.gov Another amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, showed potent activity against the HeLa cell line with an IC50 of 62.37 µg/mL. orientjchem.orgresearchgate.net

Compound Analogue ClassCancer Cell LineActivity MeasurementResult (µM)Source
Furan-based compound 4MCF-7 (Breast)IC504.06 nih.gov
Furan-based compound 7MCF-7 (Breast)IC502.96 nih.gov
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateHeLa (Cervical)IC5062.37 µg/mL orientjchem.orgresearchgate.net
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazideHePG-2 (Liver) & HCT-116 (Colon)CytotoxicityActive researchgate.net

Future Research Directions and Translational Perspectives for N Furan 2 Ylmethyl 2 Hydroxybenzamide

Exploration of Emerging Synthetic Methodologies for N-(furan-2-ylmethyl)-2-hydroxybenzamide

The traditional synthesis of this compound typically involves the coupling of a salicylic (B10762653) acid derivative with furfurylamine (B118560). While effective, these methods can be enhanced by emerging technologies to improve yield, purity, and sustainability. Future synthetic exploration should focus on advanced methodologies that offer greater efficiency and access to novel analogs.

Key areas for investigation include:

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety for exothermic reactions, and easier scalability compared to batch processes.

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically reduce reaction times for the amide bond formation, often leading to cleaner reactions with fewer byproducts.

Novel Catalytic Systems: Investigating new catalysts, such as advanced coupling reagents or enzyme-based catalysts (e.g., lipases), could provide more environmentally friendly and highly selective synthetic routes.

Photoredox Catalysis: This approach uses light to mediate chemical transformations and could open new pathways for the functionalization of the furan (B31954) or benzene (B151609) rings, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Table 1: Comparison of Synthetic Methodologies for this compound

Methodology Traditional Approach (e.g., DCC/DMAP Coupling) Emerging Approaches (e.g., Flow Chemistry)
Reaction Time Several hours to days Minutes to hours
Scalability Limited, challenges in heat transfer Readily scalable by extending run time
Process Control Moderate control over parameters Precise control over temperature, pressure, mixing
Safety Profile Potential for thermal runaways in large batches Enhanced safety, smaller reaction volumes

| Sustainability | Often requires large volumes of solvents | Reduced solvent usage, potential for solvent recycling |

Application of Advanced Computational Approaches in Predicting this compound Behavior

Computational chemistry provides powerful tools to predict the physicochemical properties, biological activity, and metabolic fate of molecules before their synthesis, saving significant time and resources. nih.gov For this compound, a multi-faceted computational approach is warranted.

Density Functional Theory (DFT) Calculations: As demonstrated with the related compound N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide, DFT can be used to determine optimized molecular geometry, electronic structure, and spectroscopic properties. researchgate.net This information is crucial for understanding the molecule's intrinsic reactivity and intermolecular interactions.

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound within the active sites of various potential protein targets. This allows for the virtual screening of large target libraries to prioritize experimental validation.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of binding interactions and the conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of derivatives, QSAR models can be developed to correlate specific structural features with biological activity. These models can then guide the design of more potent and selective compounds. nih.gov

Table 2: Application of Computational Methods to this compound Research

Computational Method Primary Application Predicted Outcome
Density Functional Theory (DFT) Electronic structure analysis Molecular orbital energies, charge distribution, reactivity
Molecular Docking Binding mode prediction Identification of key binding interactions, binding affinity score
Molecular Dynamics (MD) Complex stability assessment Conformational flexibility, stability of ligand-target complex

| QSAR | Optimization of lead compounds | Predictive models for biological activity based on structure |

Identification and Validation of Novel Biological Targets for this compound Activity

The hybrid structure of this compound suggests a potential for interaction with a range of biological targets. Furan-containing molecules have shown a wide array of pharmacological activities, including antibacterial and anticancer properties. ijabbr.comresearchgate.net A systematic approach is required to identify and validate its specific molecular targets.

The proposed workflow for target identification includes:

Phenotypic Screening: Initial screening in various cell-based assays (e.g., cancer cell lines, bacterial strains, inflammation models) to identify a primary biological effect.

Affinity-Based Proteomics: Techniques such as affinity chromatography-mass spectrometry, where a modified version of the compound is used to "pull down" its binding partners from cell lysates, can identify direct protein targets.

Computational Target Prediction: Using the compound's structure to screen databases of protein binding sites (inverse docking) can generate a list of putative targets.

Target Validation: Once potential targets are identified, their biological relevance must be validated using techniques like genetic knockdown (siRNA/CRISPR), enzymatic assays with the purified protein, or surface plasmon resonance (SPR) to confirm direct binding and functional modulation. For instance, SPR was used to confirm the binding of a furan derivative to the SARS-CoV-2 main protease. nih.gov

Development of this compound-Based Chemical Probes for Biological Systems

To investigate the mechanism of action and visualize the distribution of this compound in biological systems, it can be converted into a chemical probe. This involves chemically modifying the core structure to incorporate a reporter tag without significantly altering its biological activity.

Potential modifications include:

Fluorescent Labeling: Attaching a fluorophore (e.g., fluorescein, rhodamine) would allow for visualization of the compound's subcellular localization using fluorescence microscopy.

Biotinylation: Incorporating a biotin (B1667282) tag would enable the isolation of target proteins for subsequent identification by mass spectrometry.

Radiolabeling: The synthesis of radiolabeled versions, for example with isotopes like ¹⁸F, could facilitate in vivo imaging studies using Positron Emission Tomography (PET), similar to the development of other benzamide-based probes. nih.gov This would provide valuable information on the compound's biodistribution and target engagement in living organisms.

Table 3: Chemical Probe Strategies for this compound

Probe Type Reporter Tag Primary Application
Fluorescent Probe Fluorophore (e.g., BODIPY) Cellular imaging, subcellular localization
Affinity Probe Biotin Target identification (pull-down assays)

| Imaging Agent | Radioisotope (e.g., ¹⁸F, ¹¹C) | In vivo biodistribution studies (PET imaging) |

Integration of Multi-Omics Data in Elucidating Molecular Mechanisms of this compound

Understanding the full biological impact of this compound requires a systems-level approach. By integrating data from multiple "omics" platforms, researchers can construct a comprehensive picture of the cellular pathways modulated by the compound. nih.gov

A potential experimental design would involve treating a relevant cell model (e.g., a cancer cell line) with the compound and performing a time-course analysis of:

Transcriptomics (RNA-Seq): To identify genes whose expression is significantly altered following treatment.

Proteomics (Mass Spectrometry): To measure changes in protein abundance and post-translational modifications, revealing downstream effects of transcriptional changes or direct effects on protein stability.

Metabolomics (GC-MS/LC-MS): To profile changes in small-molecule metabolites, which can provide a functional readout of the cellular state and identify affected metabolic pathways. researchgate.netwur.nl

Integrating these datasets can reveal the compound's mechanism of action, identify biomarkers of response, and uncover potential off-target effects. jci.orgnih.gov For example, if transcriptomic analysis shows upregulation of apoptosis-related genes, and proteomics confirms the activation of caspases, this provides strong evidence for a pro-apoptotic mechanism of action.

Table 4: Hypothetical Multi-Omics Data Integration

Omics Layer Key Data Generated Potential Insight
Transcriptomics Differentially Expressed Genes (DEGs) Identification of signaling pathways affected at the transcriptional level
Proteomics Differentially Abundant Proteins (DAPs) Confirmation of gene expression changes and identification of post-translational events

| Metabolomics | Altered metabolite levels | Functional readout of cellular metabolic state and pathway disruption |

Q & A

Q. What synthetic methodologies are optimal for preparing N-(furan-2-ylmethyl)-2-hydroxybenzamide?

The compound is typically synthesized via amide coupling reactions. A standard approach involves reacting 2-hydroxybenzoic acid derivatives (e.g., acid chlorides or activated esters) with furfurylamine under basic conditions. For example, carbodiimide coupling agents like EDCI or DCC in dichloromethane (DCM) with catalytic DMAP are effective . Purification often employs column chromatography or recrystallization. Yield optimization may require adjusting solvent polarity (e.g., DMF for solubility) or temperature gradients during reaction steps .

Q. How can NMR and IR spectroscopy validate the structure of this compound?

  • 1H NMR : Key signals include the hydroxy proton (δ ~12 ppm, broad singlet), aromatic protons (δ 6.5–8.0 ppm, multiplet patterns), and furan methylene protons (δ ~4.5 ppm, singlet).
  • 13C NMR : The carbonyl carbon (C=O) appears at δ ~165 ppm, while furan carbons resonate at δ ~110–150 ppm .
  • IR : Strong absorption bands for O–H (3200–3500 cm⁻¹), C=O (1640–1680 cm⁻¹), and aromatic C–H (3000–3100 cm⁻¹) confirm functional groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Basic assays include:

  • Antimicrobial activity : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase (COX) or tyrosine kinases, comparing activity to reference inhibitors .

Advanced Research Questions

Q. How do substituent variations on the benzamide core affect structure-activity relationships (SAR)?

Comparative studies of analogs (e.g., halogenated or methoxy-substituted derivatives) reveal that electron-withdrawing groups (e.g., Cl, F) at the para position enhance bioactivity by increasing electrophilicity and binding affinity to target proteins. For example, fluorinated analogs show improved COX-2 inhibition (~30% higher than non-fluorinated counterparts) . Computational docking (e.g., AutoDock Vina) can model interactions with enzyme active sites, guiding rational design .

Q. How to resolve contradictions in crystallographic vs. spectroscopic data for structural elucidation?

Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. For example:

  • X-ray crystallography (SHELXL) : Confirms planar amide geometry and hydrogen-bonding networks in the crystal lattice .
  • Solution-state NMR : May show conformational flexibility (e.g., rotameric exchange) via variable-temperature experiments . Use complementary techniques like NOESY (for spatial proximity) and DFT calculations to reconcile differences .

Q. What strategies mitigate stability issues during long-term storage?

  • Degradation pathways : Hydrolysis of the amide bond under acidic/basic conditions or oxidation of the furan ring.
  • Stabilization : Lyophilization with cryoprotectants (e.g., trehalose) for aqueous solutions or storage in amber vials under inert gas (N₂/Ar) to prevent oxidation .

Q. How to optimize solubility for in vivo pharmacokinetic studies?

  • Co-solvents : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin inclusion complexes.
  • Prodrug design : Introduce phosphate esters at the hydroxy group for enhanced aqueous solubility .

Q. What computational approaches predict metabolic pathways?

  • In silico tools : SwissADME or MetaPrint2D predict Phase I/II metabolism (e.g., CYP450-mediated oxidation or glucuronidation).
  • Validation : LC-MS/MS analysis of hepatic microsomal incubations identifies major metabolites .

Q. How to investigate synergistic effects with existing therapeutics?

  • Combination index (CI) : Use Chou-Talalay assays to quantify synergy (CI < 1) with chemotherapeutics (e.g., doxorubicin).
  • Mechanistic studies : Transcriptomics (RNA-seq) or proteomics (SILAC) reveal pathways modulated by the compound-drug combination .

Q. What advanced techniques characterize electronic properties for materials science applications?

  • Cyclic voltammetry : Measures redox potentials (e.g., HOMO/LUMO levels) to assess suitability as organic semiconductors.
  • DFT calculations : Map electron density distributions and band gaps for optoelectronic applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.